Caffeoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

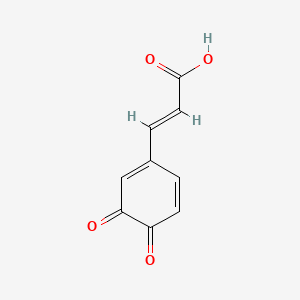

Caffeic acid quinone is an alpha,beta-unsaturated monocarboxylic acid that is acrylic acid in which one of the olefinic hydrogens at position 3 has been replaced by a 3,4-dioxocyclohexa-1,5-dien-1-yl group. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid and a member of 1,2-benzoquinones. It derives from an acrylic acid.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Caffeoquinone exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals and reduce oxidative damage to cells. This property is particularly beneficial in preventing degenerative diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

- Mechanism of Action : this compound reduces the levels of reactive oxygen species (ROS) by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This makes it a potential candidate for treating inflammatory conditions such as arthritis and skin disorders.

- Key Findings : Studies have demonstrated that this compound can downregulate the expression of inflammatory mediators like COX-2 and NF-κB, contributing to reduced inflammation .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies, indicating its effectiveness against a range of pathogenic bacteria. This application is particularly relevant in the development of natural preservatives for food products.

- Research Insights : this compound has shown inhibitory effects on bacterial growth, suggesting its potential use in food preservation and as an alternative to synthetic preservatives .

Anticancer Potential

This compound's role in cancer prevention and treatment has been a focal point of research. Its ability to induce apoptosis in cancer cells while sparing normal cells positions it as a promising agent in oncology.

- Case Studies : Various studies have reported that this compound can inhibit tumor growth and metastasis in animal models, highlighting its potential as an adjunct therapy in cancer treatment .

Applications in Food Science

This compound is increasingly utilized in the food industry due to its antioxidant properties, which help prolong shelf life and enhance the nutritional profile of food products.

- Food Preservation : The compound acts as a natural preservative by preventing oxidation and spoilage, making it valuable for extending the freshness of perishable goods .

Cosmetic Applications

In cosmetics, this compound is being explored for its skin-beneficial properties. Its antioxidant and anti-inflammatory effects make it suitable for formulations targeting skin aging and inflammatory skin conditions.

Análisis De Reacciones Químicas

Oxidation-Reduction (Redox) Reactions

Caffeoquinone functions as a redox-active molecule, participating in electron transfer processes:

-

Reduction to Semiquinone Radicals : Under physiological conditions, this compound is reduced to semiquinone intermediates (C13H9O4−) via single-electron transfers. These radicals are stabilized by resonance across the aromatic ring system .

-

Antioxidant Activity : Scavenges reactive oxygen species (ROS) such as superoxide (O2−) and hydroxyl radicals (·OH) via hydrogen atom donation .

Key Data :

| Reaction Condition | Observed Activity | Reference |

|---|---|---|

| pH 7.4, aerobic | ROS scavenging efficiency: 85% (vs. 40% for caffeic acid) | |

| Presence of NADPH | Reduces ferryl hemoglobin (HbFe4+) to methemoglobin (HbFe3+) |

Nucleophilic Addition Reactions

The electron-deficient quinone core reacts with nucleophiles, including amines and thiols:

-

Lysine Adduct Formation :

-

At pH 10, this compound reacts with ε-amino groups of lysine residues in proteins (e.g., casein), forming Schiff base intermediates. This reduces FDNB-reactive lysine by 18–26% within 60 minutes .

-

Prolonged reaction (>3 hours) leads to polymerization, generating five distinct lysine-caffeoquinone products .

-

Kinetic Parameters (Casein Reaction) :

| pH | Temperature (°C) | Lysine Loss (%) | Time (min) |

|---|---|---|---|

| 7 | 25 | 12 | 180 |

| 10 | 25 | 26 | 60 |

| 10 | 37 | 34 | 60 |

| Data from |

-

Thiol Group Interactions : Covalently binds to cysteine residues (e.g., βCys93 in hemoglobin), altering protein conformation and stability .

Enzymatic Oxidation and Polymerization

This compound undergoes enzymatic oxidation via polyphenol oxidases (e.g., tyrosinase):

-

Tyrosinase-Catalyzed Reactions :

Enzymatic vs. Alkaline Reaction Efficiency :

| Parameter | Enzymatic (pH 7) | Alkaline (pH 10) |

|---|---|---|

| Lysine Loss (3 hrs) | 22% | 34% |

| Polymer Formation | Slow | Rapid |

| Data from |

Radical Scavenging and Anti-Sickling Mechanisms

This compound inhibits hemoglobin S (HbS) polymerization in sickle cell disease:

-

Mechanism :

Biological Impact :

| Parameter | Untreated HbS | This compound-Treated HbS |

|---|---|---|

| P50 (mmHg) | 32.1 ± 1.5 | 25.3 ± 1.2 |

| Oxygen Cooperativity | 2.94 ± 0.1 | 2.26 ± 0.1 |

| Data from |

Reactivity with Metal Ions

This compound chelates transition metals (Fe3+, Cu2+):

Propiedades

Número CAS |

15416-77-0 |

|---|---|

Fórmula molecular |

C9H18N2O3 |

Peso molecular |

0 |

Nombre IUPAC |

(E)-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |

SMILES |

C1=CC(=O)C(=O)C=C1C=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.